(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634851
InChI: InChI=1S/C10H8F3NO2/c1-5-9-6(7(15)4-16-5)2-3-8(14-9)10(11,12)13/h2-3,5H,4H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C10H8F3NO2
Molecular Weight: 231.17 g/mol

(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one

CAS No.:

Cat. No.: VC18634851

Molecular Formula: C10H8F3NO2

Molecular Weight: 231.17 g/mol

* For research use only. Not for human or veterinary use.

(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one -

Specification

Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
IUPAC Name (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one
Standard InChI InChI=1S/C10H8F3NO2/c1-5-9-6(7(15)4-16-5)2-3-8(14-9)10(11,12)13/h2-3,5H,4H2,1H3/t5-/m0/s1
Standard InChI Key XVBFFBRYBZHQRS-YFKPBYRVSA-N
Isomeric SMILES C[C@H]1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1
Canonical SMILES CC1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1

Introduction

Molecular Structure and Stereochemical Features

Core Architecture and Substituent Effects

The compound’s molecular formula, C₁₀H₈F₃NO₂ (molecular weight: 231.17 g/mol), reflects a fused bicyclic system comprising a pyran ring condensed with a pyridinone moiety. The (8S) configuration denotes a chiral center at position 8, where the methyl group adopts a specific spatial orientation. This stereochemistry is critical for interactions with biological targets, as evidenced by the enantioselective activity observed in related fluorinated heterocycles .

The trifluoromethyl (-CF₃) group at position 2 introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and binding affinity. Quantum mechanical studies of analogous systems suggest that the -CF₃ group induces localized dipole moments, which may facilitate π-stacking interactions or hydrogen bonding with protein residues .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one
Canonical SMILESCC1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1
PubChem CID168432702
XLogP3-AA (Predicted)1.8

Synthetic Approaches and Optimization

Retrosynthetic Analysis

While explicit synthetic routes for this compound remain proprietary, plausible pathways can be inferred from related pyrano[3,4-b]pyridinones. A convergent strategy may involve:

  • Construction of the Pyridinone Core: Cyclocondensation of β-keto esters with aminopyran intermediates under acidic conditions .

  • Stereoselective Methylation: Asymmetric catalysis using chiral ligands like (1R,2R)-diphenylethylenediamine to install the (8S)-methyl group .

  • Trifluoromethylation: Late-stage introduction of -CF₃ via Ullmann coupling or electrophilic fluorination.

Reaction monitoring via LC-MS and chiral HPLC would be essential to ensure enantiopurity, given the compound’s stereochemical sensitivity.

Challenges in Scale-Up

  • Regioselectivity: Competing cyclization pathways may yield [3,4-c] or [4,3-b] isomers without precise temperature control.

  • CF₃ Group Stability: Harsh fluorination conditions risk decomposition of the pyridinone ring, necessitating mild reagents like Togni’s reagent.

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • LogP: Predicted at 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Estimated 0.2 mg/mL (pH 7.4), potentially limiting oral bioavailability without prodrug strategies.

Metabolic Stability

In vitro microsomal studies of similar compounds show:

  • Half-life (Human Liver Microsomes): 45–60 minutes, with primary metabolites arising from oxidative defluorination .

  • CYP450 Inhibition: Low risk of CYP3A4/2D6 inhibition (IC₅₀ > 50 μM) .

ParameterDetail
Purity≥95% (HPLC)
Storage-20°C, desiccated
ShippingAmbient temperature permitted

Future Directions and Challenges

Target Validation Studies

Priority areas include:

  • Crystallography: Co-crystallization with PDE4 or kinase targets to elucidate binding modes.

  • SAR Expansion: Modifying the pyran oxygen to sulfur or introducing para-substituents on the pyridinone ring.

Synthetic Chemistry Innovations

  • Continuous Flow Synthesis: To mitigate regioselectivity issues during cyclization .

  • Biocatalytic Fluorination: Enzymatic incorporation of -CF₃ for improved sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator